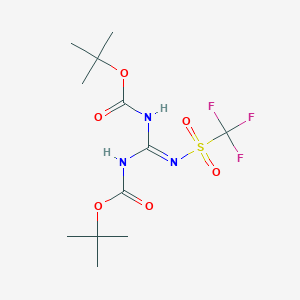
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of guanidine functionalized building blocks, including those similar to 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, involves several key steps, such as protection of the guanidine functionality with Boc groups and the introduction of the trifluoromethylsulfonyl group. These processes often utilize orthogonal protection strategies to allow for selective deprotection and further functionalization (Hickey, Ashton, & Pfeffer, 2015).
Molecular Structure Analysis
The molecular structure of guanidines and their derivatives, including 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, often involves complex interactions between the functional groups and the core guanidine moiety. Studies involving NMR spectroscopy and DFT calculations provide insights into the structural characteristics of these compounds, highlighting the electronic delocalization and the impact of substituents on the guanidine core's reactivity and stability (Tolstikova et al., 2011).
Chemical Reactions and Properties
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine participates in various chemical reactions, leveraging its guanidine group for guanylation reactions and its protecting groups for orthogonal synthesis strategies. For instance, the trifluoroacetyl group has been employed as a new protecting group for guanidine functionality, illustrating the versatility of guanidine derivatives in synthetic chemistry (Bartoli, Jensen, & Kilburn, 2003).
Wissenschaftliche Forschungsanwendungen
“1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine” is a type of guanidinylation reagent and is often used in peptide synthesis . Here are some more potential applications based on its chemical properties:
-
Peptide Synthesis : This compound is used as a reagent in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. The synthesis of peptides involves the formation of a peptide bond between two amino acids, and this compound could be used to facilitate that process .
-
Amine Guanidinylation : This compound can be used for the guanidinylation of amines . Guanidinylation is a process where a guanidine group is introduced into a molecule. This process is often used in the synthesis of various pharmaceuticals .
-
Synthesis of Guanidinyl Derivatives : It may be used to produce a guanidinyl derivative during the multi-step synthesis of (-)-crispine E .
Safety And Hazards
“1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled in a fume hood under nitrogen atmosphere, using appropriate personal protective equipment and inert gas techniques .
Eigenschaften
IUPAC Name |
tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQZIPJCBUYLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395153 | |
| Record name | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |
CAS RN |
207857-15-6 | |
| Record name | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-BOC-2-(trifluoromethylsulfonyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



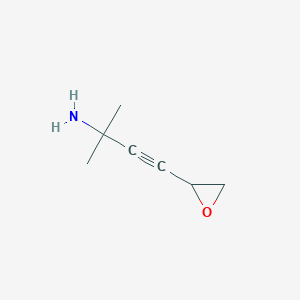

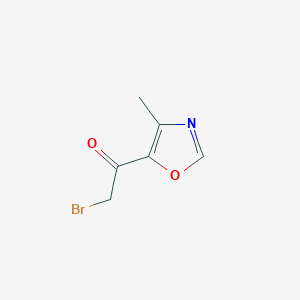





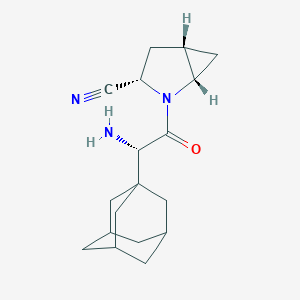

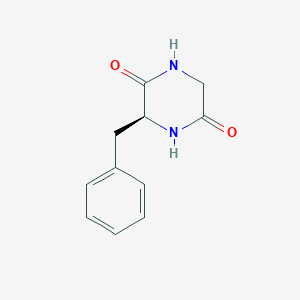
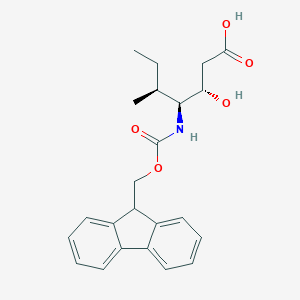

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)